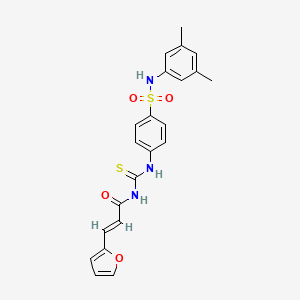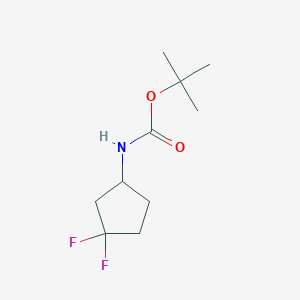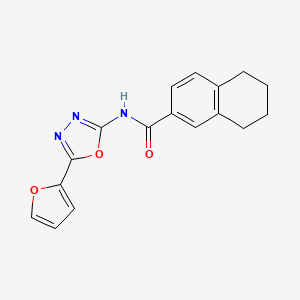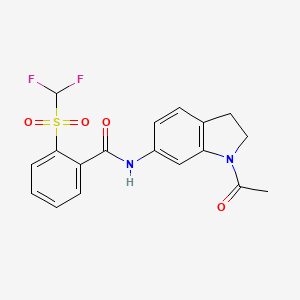
(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Biochemistry
Acrylamide is an alpha, beta-unsaturated reactive molecule used worldwide to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, and as a solid support in protein electrophoresis. Its formation in food during processing, particularly in conditions that induce Maillard browning products, has raised concerns about its safety. Research suggests a need for a better understanding of its formation, distribution in food, and role in human health (Friedman, 2003).
Industrial Perspective and Analysis
From an industrial perspective, acrylamide's occurrence in heat-treated carbohydrate-rich foods has prompted extensive investigations into its chemistry, formation mechanisms, and potential health risks. Efforts have focused on elucidating chemical routes of formation during food preparation and processing, highlighting the role of asparagine and glucose in acrylamide formation. This research aims to reduce acrylamide levels in food while maintaining its quality and safety (Taeymans et al., 2004).
Mitigation Strategies
Strategies to mitigate acrylamide formation in food have been explored, including selecting low precursor varieties of plants, optimizing processing conditions, and using additives that inhibit formation. This comprehensive approach aims to reduce dietary acrylamide exposure without adversely affecting food quality, safety, and consumer acceptance (Friedman & Levin, 2008).
Toxicology and Health Impacts
The toxicology of acrylamide has been reviewed, with findings indicating it as a neurotoxicant, reproductive toxicant, and carcinogen in animal species. However, only neurotoxic effects have been observed in humans at high levels of exposure, predominantly in occupational settings. The underlying mechanisms for these effects involve interference with motor proteins in nerve cells, which could also elucidate the genotoxic effects observed in laboratory tests (Exon, 2006).
特性
IUPAC Name |
(E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(30)24-21(26)10-7-19-4-3-11-29-19/h3-14,25H,1-2H3,(H2,23,24,26,30)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRXNUVAQYWYEQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)

![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)



![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)
![Ethyl 1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2513023.png)

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)
